

Physical and chemical properties of 1,3-Dimethylcyclopentanol

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Compound of Interest

Compound Name: 1,3-Dimethylcyclopentanol

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An In-depth Technical Guide to 1,3-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3-Dimethylcyclopentanol**. It includes detailed experimental protocols for its synthesis and characterization, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

1,3-Dimethylcyclopentanol is a cyclic tertiary alcohol. Its chemical structure consists of a five-membered cyclopentane ring substituted with two methyl groups at positions 1 and 3, and a hydroxyl group at position 1. The presence of the hydroxyl group renders the molecule polar, allowing for hydrogen bonding, which influences its physical properties such as boiling point and solubility.^[1] As a tertiary alcohol, it exhibits characteristic reactivity, particularly in dehydration and oxidation reactions.^[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **1,3-Dimethylcyclopentanol**.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O	[1][2][3][4]
Molecular Weight	114.19 g/mol	[4]
Appearance	Colorless Liquid	[4]
Boiling Point	150.5 °C at 760 mmHg	
Melting Point	-18.6 °C (254.55 K)	
Density	0.92 g/cm ³	
Flash Point	54.4 °C	
Vapor Pressure	1.45 mmHg at 25°C	
Refractive Index	1.459	
LogP (Octanol/Water)	1.557	[4]
Water Solubility	log10WS = -1.78 (calculated)	[4]

Spectral Data	Characteristic Peaks/Signals	Source
Mass Spec (GC-MS)	m/z Top Peak: 43, 2nd Highest: 71, 3rd Highest: 85	[1]
IR Spectroscopy	Strong, broad O-H stretch (~3300-3600 cm ⁻¹), Strong C-O stretch (~1050-1150 cm ⁻¹)	[5][6]
¹ H NMR	-OH proton (singlet, ~1-5 ppm), Protons on carbon adjacent to -OH (deshielded, ~3.4-4.5 ppm)	[5][6]
¹³ C NMR	Carbon adjacent to -OH (~50-80 ppm)	[6]

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and characterization of **1,3-Dimethylcyclopentanol**.

Synthesis of 1,3-Dimethylcyclopentanol via Grignard Reaction

This protocol describes the synthesis of **1,3-Dimethylcyclopentanol** from 3-methylcyclopentanone and methylmagnesium bromide.

Materials:

- 3-methylcyclopentanone
- Methylmagnesium bromide (3.0 M solution in diethyl ether)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel.

Procedure:

- **Reaction Setup:** A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel is assembled. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
- **Addition of Ketone:** 3-methylcyclopentanone (0.1 mol) is dissolved in 50 mL of anhydrous diethyl ether and placed in the flask.
- **Grignard Reagent Addition:** The flask is cooled in an ice bath. Methylmagnesium bromide solution (0.11 mol, 1.1 equivalents) is added to the dropping funnel and then added dropwise

to the stirred ketone solution over a period of 30 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

- **Reaction Completion:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution with vigorous stirring. This is done in an ice bath to control the exothermic reaction.
- **Extraction:** The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with 30 mL portions of diethyl ether.
- **Washing and Drying:** The combined organic layers are washed with brine (saturated NaCl solution), and then dried over anhydrous magnesium sulfate.
- **Solvent Removal:** The drying agent is removed by filtration, and the diethyl ether is removed from the filtrate by rotary evaporation.

Purification by Distillation

The crude **1,3-Dimethylcyclopentanol** is purified by simple distillation.

Materials:

- Crude **1,3-Dimethylcyclopentanol**
- Distillation apparatus (distilling flask, condenser, receiving flask)
- Heating mantle
- Boiling chips

Procedure:

- The crude product is transferred to a round-bottom flask of appropriate size, and boiling chips are added.

- The distillation apparatus is assembled for simple distillation.
- The flask is heated gently with a heating mantle.
- The fraction boiling at approximately 150-152 °C is collected as the purified **1,3-Dimethylcyclopentanol**. For high-boiling liquids, a vacuum distillation might be necessary to prevent decomposition.^[7]

Characterization Methods

1. Infrared (IR) Spectroscopy:

- A drop of the purified liquid is placed between two sodium chloride plates to form a thin film.
- The IR spectrum is recorded.
- Characteristic absorptions include a broad O-H stretching band around 3300-3600 cm⁻¹ and a strong C-O stretching band around 1050-1150 cm⁻¹.^{[5][6]}

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).
- ¹H and ¹³C NMR spectra are acquired.
- In the ¹H NMR spectrum, the hydroxyl proton typically appears as a broad singlet between 1-5 ppm.^[5] The protons on the carbon adjacent to the hydroxyl group are deshielded and appear in the 3.4-4.5 ppm region.^[6]
- In the ¹³C NMR spectrum, the carbon atom bonded to the hydroxyl group will show a characteristic chemical shift in the range of 50-80 ppm.^[6]

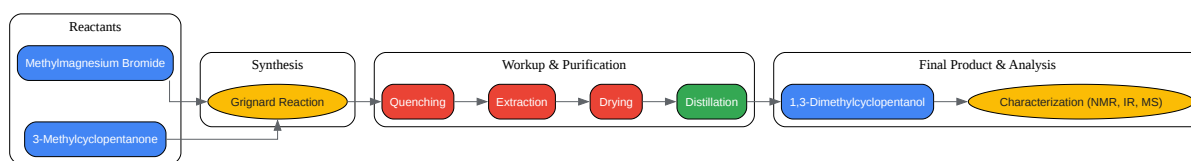
3. Gas Chromatography-Mass Spectrometry (GC-MS):

- A dilute solution of the sample in a volatile solvent is prepared.
- The sample is injected into the GC-MS instrument.

- The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are analyzed to confirm the identity and purity of the compound. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.^[1]

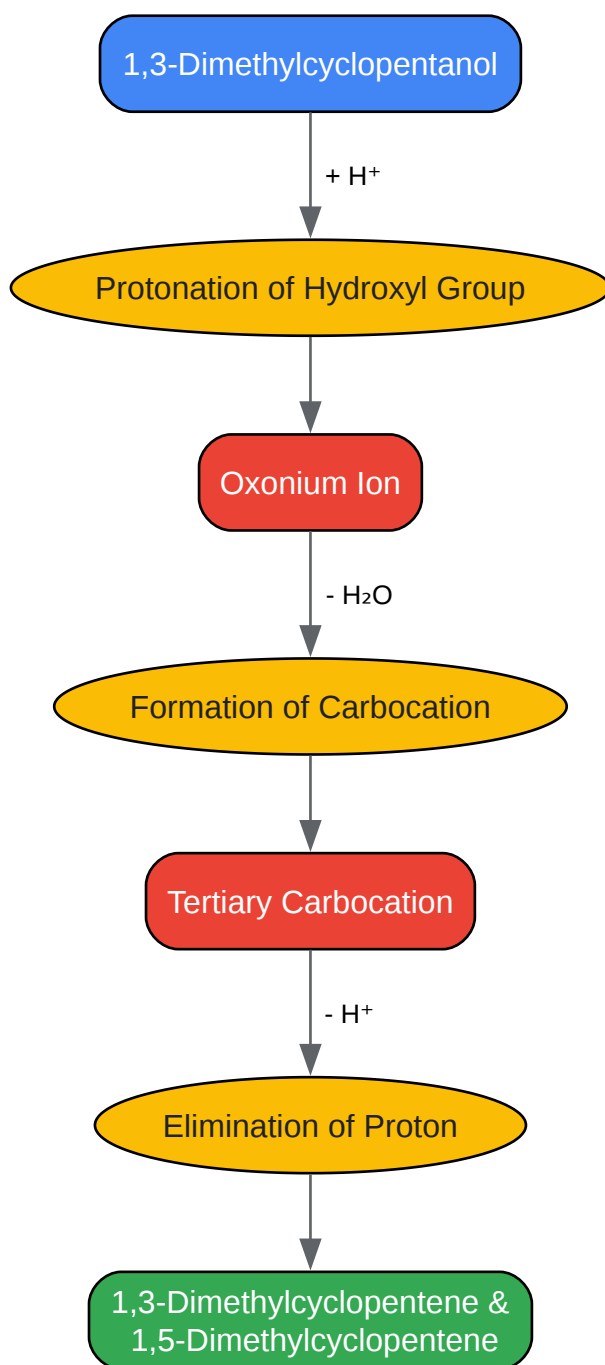
Visualizations

The following diagrams illustrate key logical and experimental workflows related to **1,3-Dimethylcyclopentanol**.



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Caption: Workflow for the synthesis and characterization of **1,3-Dimethylcyclopentanol**.



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Caption: Acid-catalyzed dehydration mechanism of **1,3-Dimethylcyclopentanol**.

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